molecular formula C12H9Cl2N3O3 B4711367 3-{[(3,4-dichlorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

3-{[(3,4-dichlorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B4711367
M. Wt: 314.12 g/mol
InChI Key: CJYLXIOVVGVBIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(3,4-dichlorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, also known as DCPA, is a chemical compound with potential applications in scientific research.

Mechanism of Action

3-{[(3,4-dichlorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid works by inhibiting the activity of an enzyme called dihydroorotate dehydrogenase (DHODH), which is involved in the production of pyrimidine nucleotides. By inhibiting this enzyme, this compound disrupts the synthesis of DNA and RNA, leading to a decrease in cell proliferation.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has been shown to have anti-inflammatory effects and to modulate the immune system. It has been shown to reduce the production of inflammatory cytokines and to increase the activity of natural killer cells, which are involved in fighting cancer and viral infections.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{[(3,4-dichlorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid in lab experiments is its specificity for DHODH, which allows for targeted inhibition of this enzyme. However, this compound is relatively unstable and has a short half-life, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research on 3-{[(3,4-dichlorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid. One area of interest is its potential as a cancer therapeutic, either alone or in combination with other drugs. Additionally, further research is needed to understand its effects on the immune system and its potential as an anti-inflammatory agent. Finally, there is potential for the development of more stable analogs of this compound that could be used in a wider range of experiments.
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its specificity for DHODH and its effects on cancer cells, inflammation, and the immune system make it an interesting target for further study. Further research is needed to fully understand its potential as a therapeutic agent and to develop more stable analogs for use in lab experiments.

Scientific Research Applications

3-{[(3,4-dichlorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been used in scientific research as a herbicide, but its potential applications extend beyond agriculture. It has been shown to inhibit the growth of certain types of cancer cells and has potential as a therapeutic agent for cancer treatment. Additionally, this compound has been studied for its potential as an anti-inflammatory agent and for its effects on the immune system.

properties

IUPAC Name

3-[(3,4-dichlorophenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O3/c1-17-5-7(12(19)20)10(16-17)11(18)15-6-2-3-8(13)9(14)4-6/h2-5H,1H3,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYLXIOVVGVBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(3,4-dichlorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

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